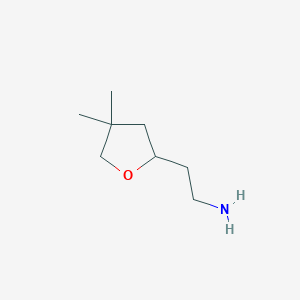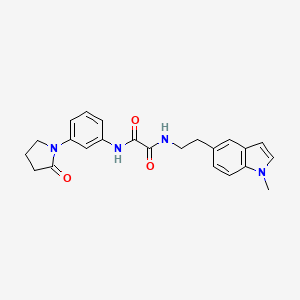
Ethyl 2-amino-2-(pyrazin-2-YL)acetate
Descripción general
Descripción
Ethyl 2-amino-2-(pyrazin-2-yl)acetate: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and an amino group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Ethyl 2-hydroxy-2-(pyrazin-2-yl)acetate.
Substitution: Ethyl 2-alkylamino-2-(pyrazin-2-yl)acetate.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-amino-2-(pyrazin-2-yl)acetate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazine-based ligands and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) highlights its industrial significance.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-(pyrazin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazine ring can participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex. These interactions disrupt the normal function of the enzyme, resulting in the desired biological effect.
Comparación Con Compuestos Similares
- Ethyl 2-amino-2-(pyridin-2-yl)acetate
- Ethyl 2-amino-2-(pyrimidin-2-yl)acetate
- Ethyl 2-amino-2-(quinolin-2-yl)acetate
Comparison: Ethyl 2-amino-2-(pyrazin-2-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. Compared to its pyridine and pyrimidine analogs, the pyrazine derivative exhibits different reactivity and binding affinity towards enzymes and receptors. The pyrazine ring’s nitrogen atoms can participate in additional hydrogen bonding and coordination interactions, enhancing the compound’s versatility in various applications.
Propiedades
IUPAC Name |
ethyl 2-amino-2-pyrazin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7(9)6-5-10-3-4-11-6/h3-5,7H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAYOVYMOOSNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2557074.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2557076.png)


![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2557080.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)
![N-(3-(ethyl(phenyl)amino)propyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2557086.png)
![2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)

![1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL]-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2557093.png)

